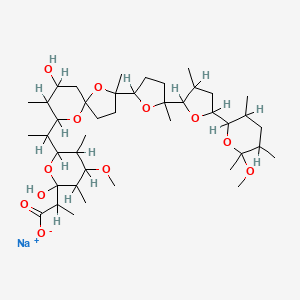
29-Deoxy-29-methoxymutalomycin sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
29-Deoxy-29-methoxymutalomycin sodium salt is a synthetic derivative of mutalomycin, a polyether antibiotic produced by the bacterium Streptomyces mutabilis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 29-Deoxy-29-methoxymutalomycin sodium salt involves several steps, starting with the derivatization of mutalomycin. The key steps include the removal of the 29-hydroxyl group and the introduction of a methoxy group at the same position. The reaction conditions typically involve the use of strong bases and nucleophilic reagents to achieve the desired modifications.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
29-Deoxy-29-methoxymutalomycin sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Scientific Research Applications
29-Deoxy-29-methoxymutalomycin sodium salt has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyether antibiotics and their derivatives.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Industry: Used in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 29-Deoxy-29-methoxymutalomycin sodium salt involves its interaction with bacterial cell membranes. The compound disrupts the membrane integrity, leading to cell lysis and death. It targets specific molecular pathways involved in cell wall synthesis and membrane stability, making it effective against a broad spectrum of bacteria.
Comparison with Similar Compounds
Similar Compounds
Mutalomycin: The parent compound from which 29-Deoxy-29-methoxymutalomycin sodium salt is derived.
Epimutalomycin: Another derivative with similar antimicrobial properties.
Lonomycin: A related polyether antibiotic with distinct structural features.
Uniqueness
This compound is unique due to its specific modifications, which enhance its antimicrobial activity and stability
Properties
CAS No. |
124831-77-2 |
|---|---|
Molecular Formula |
C42H71NaO12 |
Molecular Weight |
791.0 g/mol |
IUPAC Name |
sodium;2-[2-hydroxy-6-[1-[7-hydroxy-2-[5-[5-(6-methoxy-3,5,6-trimethyloxan-2-yl)-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-methoxy-3,5-dimethyloxan-2-yl]propanoate |
InChI |
InChI=1S/C42H72O12.Na/c1-21-18-23(3)40(11,48-13)51-32(21)30-19-22(2)36(49-30)39(10)15-14-31(50-39)38(9)16-17-41(54-38)20-29(43)24(4)33(52-41)25(5)34-26(6)35(47-12)27(7)42(46,53-34)28(8)37(44)45;/h21-36,43,46H,14-20H2,1-13H3,(H,44,45);/q;+1/p-1 |
InChI Key |
MJYBVBCWXXTSOB-UHFFFAOYSA-M |
Canonical SMILES |
CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(C(C)C(=O)[O-])O)C)OC)C)C)O)C)C)C)(C)OC)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


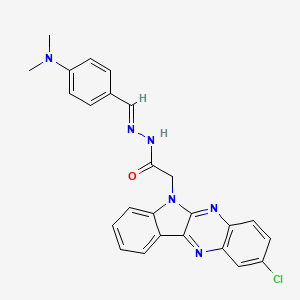
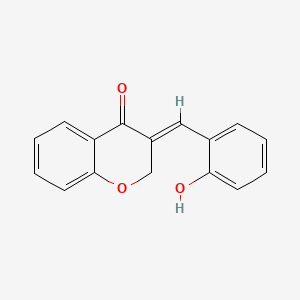
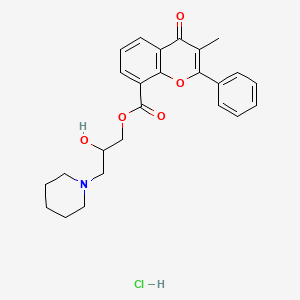

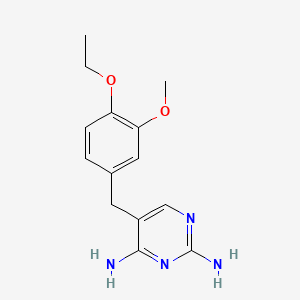
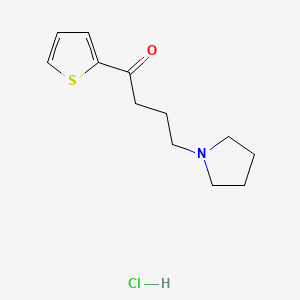
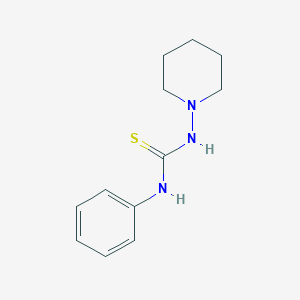
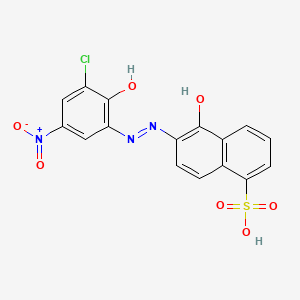


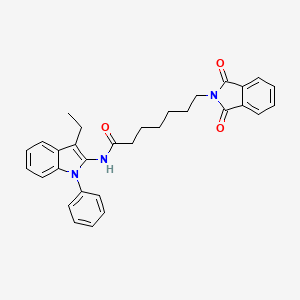

![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12750151.png)

